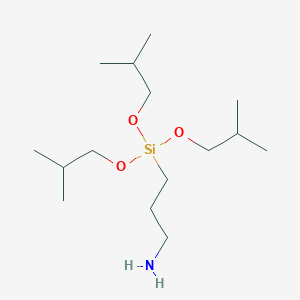
3-(Triisobutoxysilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triisobutoxysilyl)propan-1-amine: is an organosilicon compound characterized by the presence of a silicon atom bonded to three isobutoxy groups and a propylamine group. This compound is notable for its applications in various fields, including materials science, organic synthesis, and surface modification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triisobutoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropylamine with triisobutoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
3-chloropropylamine+triisobutoxysilane→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Triisobutoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The isobutoxy groups can be hydrolyzed to form silanols.
Condensation Reactions: The compound can undergo condensation with other silanes to form siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often catalyzed by acids or bases, and may involve heating to promote the reaction.
Major Products:
Hydrolysis: Produces silanols and isobutanol.
Condensation: Forms siloxane polymers or networks.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Triisobutoxysilyl)propan-1-amine is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: In biological research, this compound can be used to modify surfaces for cell culture applications, improving cell adhesion and growth.
Industry: Widely used in the production of coatings, adhesives, and sealants. It enhances the durability and performance of these materials by improving their bonding to various substrates.
Mecanismo De Acción
The primary mechanism of action of 3-(Triisobutoxysilyl)propan-1-amine involves the formation of strong covalent bonds between the silicon atom and various substrates. The isobutoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or siloxanes to form stable siloxane bonds. This process enhances the mechanical and chemical properties of the materials to which it is applied.
Comparación Con Compuestos Similares
- 3-(Triethoxysilyl)propan-1-amine
- 3-(Trimethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propyl isocyanate
Comparison: 3-(Triisobutoxysilyl)propan-1-amine is unique due to the presence of isobutoxy groups, which provide steric hindrance and can influence the reactivity and stability of the compound. Compared to 3-(Triethoxysilyl)propan-1-amine and 3-(Trimethoxysilyl)propan-1-amine, the isobutoxy groups may offer different hydrolysis rates and condensation behaviors, making it suitable for specific applications where controlled reactivity is desired .
Propiedades
Fórmula molecular |
C15H35NO3Si |
|---|---|
Peso molecular |
305.53 g/mol |
Nombre IUPAC |
3-[tris(2-methylpropoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C15H35NO3Si/c1-13(2)10-17-20(9-7-8-16,18-11-14(3)4)19-12-15(5)6/h13-15H,7-12,16H2,1-6H3 |
Clave InChI |
DUXUORFXENUVIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CO[Si](CCCN)(OCC(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



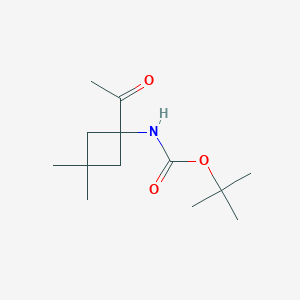
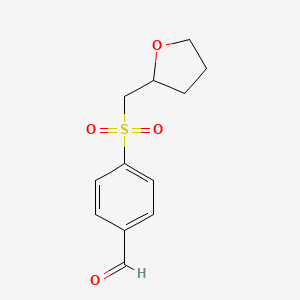
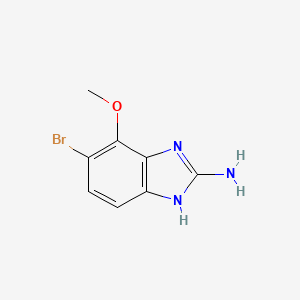
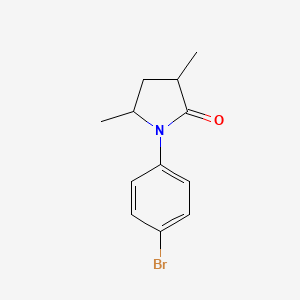
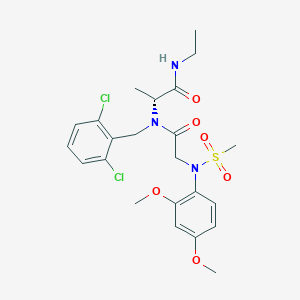
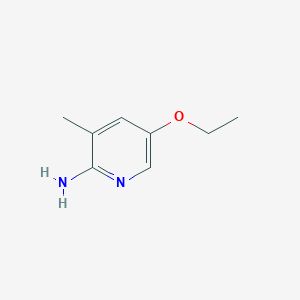
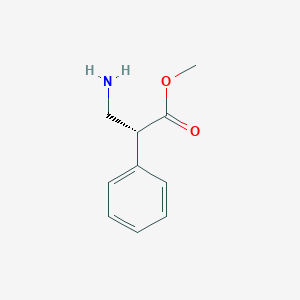
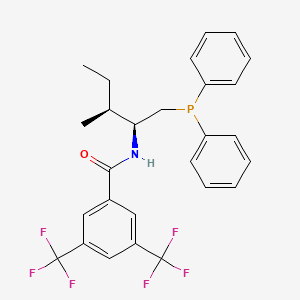
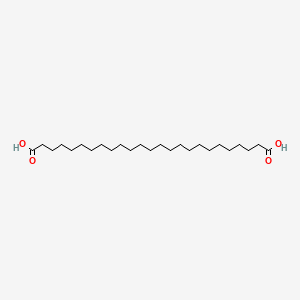
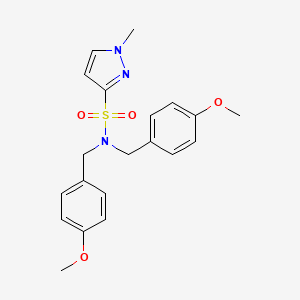
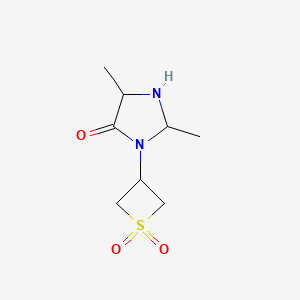
![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)
![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15220196.png)
